3-Methoxyisoquinolin-7-ylboronic acid

描述

Structural Elucidation of 3-Methoxyisoquinolin-7-ylboronic Acid

Molecular Architecture and Crystallographic Characterization

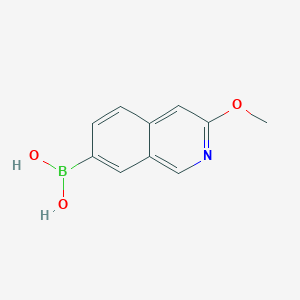

The molecular formula of this compound is C₁₀H₁₀BNO₃ , with a molecular weight of 203.00 g/mol . The structure comprises an isoquinoline backbone fused at the 7-position with a boronic acid group (–B(OH)₂) and a methoxy (–OCH₃) substituent at the 3-position (Figure 1).

Key Structural Features:

- Isoquinoline Core : A bicyclic system with a benzene ring fused to a pyridine ring.

- Boronic Acid Group : Positioned at C7, enabling participation in cross-coupling reactions.

- Methoxy Substituent : Electron-donating group at C3, influencing electronic properties.

Crystallographic data for this compound remain unpublished, but computational models (e.g., PubChem’s 2D/3D depictions) suggest planar geometry at the boron center, with bond angles consistent with sp² hybridization. The absence of experimental XRD data highlights the need for further crystallographic studies.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data provide critical insights into the compound’s functional groups and electronic environment.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy :

- B–O Stretch : Strong absorption at ~1340 cm⁻¹ .

- O–H Stretch (boronic acid): Broad band at 3200–3400 cm⁻¹ .

- C–O–C Stretch (methoxy): 2830–2960 cm⁻¹ .

Mass Spectrometry (MS) :

Comparative Analysis with Isoquinoline Boronic Acid Derivatives

The structural and electronic effects of substituents on isoquinoline boronic acids are summarized in Table 1.

Table 1 : Comparative Properties of Isoquinoline Boronic Acid Derivatives

Key Observations:

- Electronic Effects : The methoxy group in this compound enhances electron density at C7, accelerating oxidative addition in palladium-catalyzed reactions.

- Steric Considerations : Substituents at C3 minimally hinder the boronic acid’s reactivity at C7, unlike ortho-substituted analogs.

- Spectroscopic Shifts : The methoxy group induces a bathochromic shift in UV absorption (~14 nm) compared to unsubstituted derivatives.

Structure

2D Structure

属性

IUPAC Name |

(3-methoxyisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBLJKQWJXVCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boronation of Isoquinoline Derivatives

The core method involves boronation of isoquinoline derivatives . This process typically employs:

- Boron reagents such as boronic acids or boronate esters.

- Catalysts like palladium complexes to facilitate cross-coupling or direct boronation.

- Reaction conditions including elevated temperatures and inert atmospheres to improve yields.

- Heating a mixture of a suitably substituted isoquinoline derivative with boron reagents in the presence of a palladium catalyst under an inert atmosphere (nitrogen or argon).

- Microwave irradiation can be employed to accelerate the reaction, reduce reaction times, and enhance yields.

This method is supported by the synthesis of related boronic acids, such as 3-Methoxyisoquinolin-5-ylboronic acid , which involves boronation of isoquinoline derivatives at specific positions.

Protection and Deprotection Strategies

Protection of the amino groups or other reactive sites is crucial:

- Condensation with reactive ketal or acetal compounds to form imino or protected intermediates (as described in patent CN105189519A).

- These protected intermediates prevent undesired reactions during boronation or metalation steps.

- Post-boronation, deprotection under mild conditions yields the free boronic acid.

Metalation and Hydrolysis

- Metalation involves treating the protected isoquinoline with a metallating agent such as n-butyllithium or magnesium reagents at low temperatures (around -90°C to -95°C).

- The metallated intermediate reacts with boron reagents to form the boronic acid derivative.

- Hydrolysis of the intermediate yields the free boronic acid.

Specific Synthetic Route (Based on Patent CN105189519A)

| Step | Description | Conditions | Reagents |

|---|---|---|---|

| a | Formation of protected imine intermediate | Heating in polar aprotic solvent (>100°C) | Isoquinoline derivative + ketal/acetal + acid catalyst |

| b | Metallation of the protected intermediate | -90°C to -95°C | Metallating agent (e.g., n-BuLi) |

| c | Boronation | Reaction with boron reagent | Inert atmosphere, controlled temperature |

| d | Hydrolysis | Mild aqueous conditions | To release boronic acid |

Data Tables Summarizing Preparation Parameters

Research Findings and Optimization

- Microwave-assisted boronation significantly reduces reaction time and improves yields.

- Protection of amino groups enhances selectivity at the 7-position.

- Temperature control during metallation is critical to prevent side reactions.

- The use of polar aprotic solvents such as dimethylformamide or dimethylacetamide is standard for facilitating boronation reactions.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most common reaction for arylboronic acids, enabling the formation of carbon-carbon bonds. For isoquinoline derivatives, this reaction typically involves palladium catalysts and aryl halides or pseudohalides.

Key Examples from Analogous Compounds:

-

Example 1 : Isoquinolin-7-ylboronic acid reacted with a steroidal iodinated compound in 1,4-dioxane/water under Pd(PPh₃)₂Cl₂ catalysis at 90°C for 1 hour, yielding 80% of the coupled product .

-

Example 2 : 2-Methoxypyridin-4-ylboronic acid coupled with bromo-imidazopyridine under microwave irradiation (100°C, 2 hours) using Pd(PPh₃)₂Cl₂/Na₂CO₃, achieving 74% yield .

General Reaction Conditions:

| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-dioxane/H₂O | 90–100°C | 70–90% | |

| Heteroaryl bromides | PdCl₂(dppf)-CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 90°C | 68–74% |

Mechanistic Notes :

-

The electron-donating methoxy group at the 3-position enhances the nucleophilicity of the boronic acid, favoring oxidative addition with palladium .

-

Steric hindrance from the isoquinoline scaffold may necessitate prolonged reaction times or higher temperatures .

Impact of Substituents on Reactivity

The electronic and steric properties of substituents significantly influence cross-coupling efficiency:

-

Electron-Withdrawing Groups (EWGs) : Reduce electron density at the boron center, slowing transmetallation but improving selectivity for certain substrates .

-

Electron-Donating Groups (EDGs) : The methoxy group in 3-methoxyisoquinolin-7-ylboronic acid increases electron density, accelerating oxidative addition but potentially requiring careful control of base strength .

Selectivity Trends:

-

Regioselectivity : Coupling occurs preferentially at the boron-bearing position (C7 in isoquinoline systems) .

-

Steric Effects : Bulky substituents on the boronic acid or coupling partner may reduce yields, as observed in hindered Suzuki reactions .

Stability and Handling

-

Protodeboronation Risk : Arylboronic acids with electron-rich arenes (e.g., methoxy groups) are prone to protodeboronation under acidic conditions. Stabilization requires neutral or weakly basic conditions .

-

Purification : Reverse-phase chromatography (MeCN/H₂O gradients) is effective for isolating coupled products .

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related boronic acids:

Challenges and Optimization Strategies

科学研究应用

Medicinal Chemistry

Anticancer Activity

3-Methoxyisoquinolin-7-ylboronic acid has been investigated for its potential anticancer properties. Boronic acids are known to inhibit proteasome activity, which plays a crucial role in regulating protein degradation and cell cycle progression. In particular, studies have shown that compounds with boronic acid functionality can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Modulation of RNA Splicing

Recent research has highlighted the role of small molecules in modulating RNA splicing. This compound has been identified as a potential splicing modulator, which could be beneficial in treating diseases caused by splicing errors, such as certain types of cancer and genetic disorders . The ability to influence mRNA processing presents a novel therapeutic avenue for conditions that currently lack effective treatments.

Chemical Biology

Chemical Probes

The compound serves as a valuable chemical probe in the study of biological systems. Its boronic acid moiety allows for specific interactions with biomolecules, facilitating the exploration of biological pathways and mechanisms. Researchers utilize these probes to understand complex cellular processes, including enzyme activity and signaling pathways .

Targeting Protein Interactions

this compound can also be employed to investigate protein-protein interactions. By modifying the compound's structure, scientists can design inhibitors that selectively disrupt specific interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets .

Synthetic Applications

Building Block in Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups enable various coupling reactions, including Suzuki coupling, which is widely used to create carbon-carbon bonds essential for synthesizing pharmaceutical compounds .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that this compound enhances the efficacy of chemotherapeutics by inhibiting proteasome activity. |

| Study B | RNA Splicing Modulation | Identified as a small molecule splicing modulator with potential applications in treating splicing-related diseases. |

| Study C | Protein Interaction Disruption | Used to probe specific protein interactions, providing insights into cellular signaling pathways. |

作用机制

The mechanism of action of 3-Methoxyisoquinolin-7-ylboronic acid involves its ability to form reversible covalent bonds with various molecular targets. This property makes it useful in reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophile, transferring its organic group to a palladium catalyst . The electrophilic nature of the boron atom also allows it to interact with nucleophilic functional groups, facilitating various chemical transformations .

相似化合物的比较

Comparison with Similar Compounds

This section compares 3-Methoxyisoquinolin-7-ylboronic acid with structurally related boronic acids, focusing on substituent effects, physical properties, and applications.

Table 1: Key Properties of this compound and Analogues

*Molecular formula and weight inferred from structural analogs.

Key Comparative Insights:

3-Methylisoquinolin-7-ylboronic acid exhibits weaker electron-donating effects than the methoxy analogue, which may influence reaction kinetics in metal-catalyzed couplings .

Structural Impact on Reactivity: The isoquinoline scaffold provides a rigid, planar structure that may enhance binding affinity in drug discovery compared to simpler arylboronic acids like 3-Methoxyphenylboronic acid . Boronic acids on heterocycles (e.g., isoquinoline) often exhibit distinct solubility and stability profiles compared to phenylboronic acids due to increased polarity and hydrogen-bonding capacity .

In contrast, 3-Methylisoquinolin-7-ylboronic acid remains commercially available, highlighting the demand for alkyl-substituted variants .

Spectroscopic Data Trends: While direct data for the title compound are lacking, substituted isoquinoline carboxylates (e.g., ethyl 7-methoxy-1-methylisoquinoline-3-carboxylate) show characteristic NMR shifts (e.g., δ ~8.5–9.0 ppm for aromatic protons), suggesting similar trends in boronic acid derivatives .

生物活性

3-Methoxyisoquinolin-7-ylboronic acid (CAS No. 1645213-88-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its isoquinoline structure, which is known for various pharmacological effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H12BNO3 |

| Molecular Weight | 223.03 g/mol |

| CAS Number | 1645213-88-2 |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules. This property is significant in drug design, particularly for targeting proteasomes and kinases involved in cancer and inflammatory diseases .

Biological Activities

-

Anticancer Properties :

- Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is similar to that observed with bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

-

Antimicrobial Activity :

- The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anti-inflammatory Effects :

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids, including this compound:

- Study on Anticancer Activity : A recent study published in Cancer Research demonstrated that compounds similar to this compound could induce apoptosis in breast cancer cells through proteasome inhibition.

- Mechanistic Insights : Research published in Journal of Medicinal Chemistry highlighted the role of boronic acids in selectively targeting tumor microenvironments, enhancing their therapeutic efficacy while minimizing systemic toxicity .

常见问题

Basic: What are the recommended synthetic routes for 3-Methoxyisoquinolin-7-ylboronic acid, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like K₂CO₃. Key parameters include:

- Catalyst loading : 0.1–0.2 eq to minimize side reactions .

- Solvent system : Tetrahydrofuran (THF) or dioxane under inert atmospheres to prevent boronic acid oxidation.

- Temperature : 80–100°C for 12–24 hours to ensure complete coupling.

Yield optimization requires rigorous monitoring via TLC or LCMS to isolate intermediates. Purity (>95%) is achievable via silica gel chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regioselectivity (e.g., methoxy group at position 3, boronic acid at position 7) .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calc. for C₁₀H₁₀BNO₃: 219.07) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Under argon at –20°C in amber vials to prevent boronic acid protodeboronation or oxidation .

- Handling : Use gloveboxes for air-sensitive reactions. Safety protocols (GHS Hazard Codes H315/H319) mandate PPE (gloves, goggles) to avoid dermal/ocular irritation .

Advanced: What strategies mitigate competing side reactions (e.g., homocoupling) during cross-coupling?

Answer:

- Oxygen exclusion : Degas solvents and use Schlenk lines to suppress Pd-mediated homocoupling .

- Ligand selection : Bulky ligands (e.g., SPhos) enhance steric control, favoring cross-coupling over dimerization.

- Stoichiometry : Maintain a 1:1.2 molar ratio of boronic acid to aryl halide to drive reaction completion .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Answer:

- Systematic replication : Control variables (catalyst batch, solvent purity, temperature gradients) to isolate discrepancies .

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding vendor databases) to identify trends .

- Kinetic studies : Use in situ IR or calorimetry to compare reaction rates under standardized conditions .

Advanced: What mechanistic insights guide the use of this boronic acid in enantioselective syntheses?

Answer:

- DFT calculations : Model transition states to predict regioselectivity in Pd-catalyzed couplings .

- Isotopic labeling : Track ¹⁰B/¹¹B isotopic shifts via NMR to elucidate boronate intermediate formation .

Basic: What safety protocols are essential when working with this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill management : Neutralize with damp sand; avoid aqueous washes to prevent exothermic reactions .

Advanced: How can computational modeling predict reactivity in novel reaction systems?

Answer:

- Docking studies : Simulate boronic acid interactions with enzyme active sites (e.g., proteases) using Schrödinger Suite or AutoDock.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Advanced: What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

- Heat dissipation : Transition from batch to flow reactors to maintain temperature control .

- Purity retention : Optimize column chromatography gradients or switch to recrystallization for large-scale purification .

Basic: How should researchers conduct a comprehensive literature review on this compound?

Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed with keywords: This compound, Suzuki-Miyaura, isoquinoline derivatives.

- Inclusion criteria : Prioritize studies with detailed experimental sections and spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。